methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate
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Overview
Description
Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is an organic compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of a hydroxyl group and an ester functional group makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate typically involves the reaction of hydrazine derivatives with acetylenic ketones . One common method includes the cyclocondensation of 3-methyl-5-pyrazolone derivatives with aldehydes in the presence of a catalyst . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or acetic acid. Industrial production methods may utilize continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in the malaria parasite . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells through the activation of p53-mediated pathways .
Comparison with Similar Compounds
Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate can be compared with other pyrazole derivatives, such as:
Methyl 2-(3-hydroxy-1H-pyrazol-4-yl)acetate: Similar in structure but with a different substitution pattern on the pyrazole ring, leading to variations in reactivity and biological activity.
Ethyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate: The ethyl ester variant, which may exhibit different solubility and reactivity properties compared to the methyl ester.
3-Methyl-1-phenyl-5-pyrazolone: A related compound used in the synthesis of bis(pyrazolyl)methanes and other heterocyclic compounds.
Properties
CAS No. |
58979-88-7 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 2-(5-oxo-1,2-dihydropyrazol-3-yl)acetate |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)3-4-2-5(9)8-7-4/h2H,3H2,1H3,(H2,7,8,9) |
InChI Key |
ILAOSMPTMZUXHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)NN1 |
Origin of Product |
United States |
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